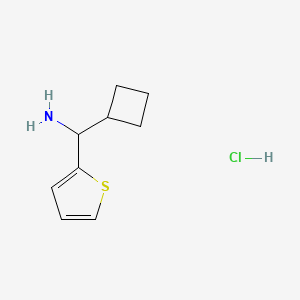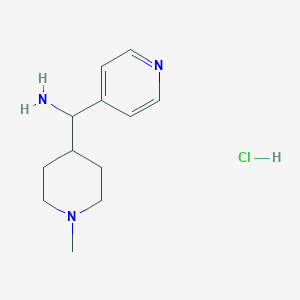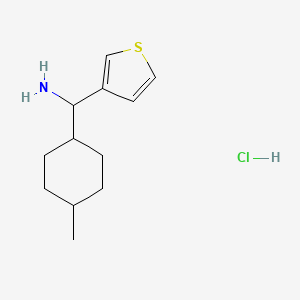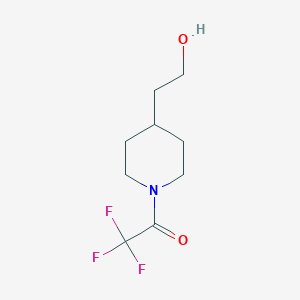
1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine
Vue d'ensemble
Description
“1-(3-Bromo-5-fluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11BrFN . It has a molecular weight of 244.1 .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-5-fluorophenyl)pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring which is substituted with bromine and fluorine atoms .Physical And Chemical Properties Analysis
The boiling point of “1-(3-Bromo-5-fluorophenyl)pyrrolidine” is predicted to be 315.3±32.0 °C and its density is predicted to be 1.485±0.06 g/cm3 .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling Reaction
1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine is utilized in the Suzuki–Miyaura cross-coupling reaction, a key method in organic synthesis. This process involves the reaction of aryl bromides, such as this compound, with boronic esters under specific conditions, leading to the formation of biologically significant compounds. For instance, this reaction has been applied in the multikilogram synthesis of the compound E2040 (Urawa et al., 2002).
Synthesis of Piperazine Derivatives
Piperazine derivatives, including those incorporating this compound, are synthesized for various biological activities. These compounds have been evaluated for their antibacterial properties against human pathogens, with some derivatives demonstrating significant inhibition of bacterial growth (Nagaraj et al., 2018).
Antitumor Activity
A novel series of Schiff bases containing this compound has been synthesized and tested for antitumor activity. These compounds have shown promising results, particularly against certain tumor cells, indicating the potential of this molecule in cancer research (Ding et al., 2016).
Derivatization for Mass Spectrometry
This compound has been used as a derivatization agent in mass spectrometric analysis. This application is particularly valuable in enhancing the detection of specific compounds, such as steroids, in complex biological samples (Nishio et al., 2007).
Novel Neuroleptic Agents
Compounds derived from this compound have been synthesized and evaluated for their potential as neuroleptic (antipsychotic) agents. These studies contribute to the development of new treatments for psychiatric disorders (Hino et al., 1988).
Fluorescence Sensing in Aqueous Solutions
This compound has been integrated into compounds used as fluorescent probes for determining pH and viscosity in aqueous solutions. This application highlights the potential of this molecule in developing sensitive and versatile sensing materials (Bakov et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2/c1-14-2-4-15(5-3-14)11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKZHIZADWIDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472038.png)
![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472039.png)
![4-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1472040.png)








![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472055.png)
![N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1472058.png)
